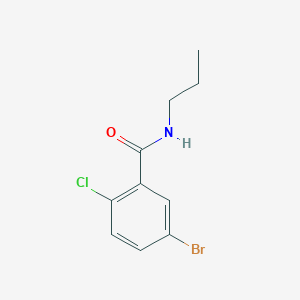

5-Bromo-2-chloro-N-propylbenzamide

Overview

Description

5-Bromo-2-chloro-N-propylbenzamide is a chemical compound with the molecular formula C10H11BrClNO . It has an average mass of 276.557 Da and a monoisotopic mass of 274.971252 Da .

Molecular Structure Analysis

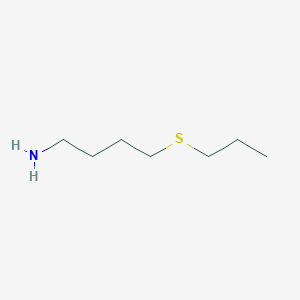

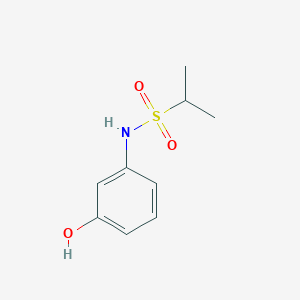

The molecular structure of 5-Bromo-2-chloro-N-propylbenzamide consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a propylbenzamide group . The propylbenzamide group consists of a propyl (three-carbon) chain attached to a benzamide group, which is a carboxamide group (a carbonyl group attached to an amine) attached to a benzene ring .Physical And Chemical Properties Analysis

5-Bromo-2-chloro-N-propylbenzamide has a density of 1.4±0.1 g/cm3, a boiling point of 334.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.7±3.0 kJ/mol, a flash point of 156.1±25.1 °C, and an index of refraction of 1.560 . It has a molar refractivity of 61.7±0.3 cm3, a polar surface area of 29 Å2, a polarizability of 24.5±0.5 10-24 cm3, a surface tension of 42.1±3.0 dyne/cm, and a molar volume of 190.9±3.0 cm3 .Scientific Research Applications

Synthesis and Characterization in Drug Discovery

5-Bromo-2-chloro-N-propylbenzamide has been utilized in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These derivatives have been tested for biological activity, contributing to drug discovery, especially in the field of antagonist synthesis (H. Bi, 2015).

Photosynthesis Inhibition Studies

Research has explored the inhibitory effects of similar compounds on photosynthetic electron transport (PET). Studies on 5-Bromo-2-hydroxy-N-phenylbenzamides, which share a structural similarity to 5-Bromo-2-chloro-N-propylbenzamide, have shown significant PET inhibitory activity, thus providing insights into photosynthesis inhibition mechanisms (K. Kráľová et al., 2013).

Application in Cancer Research

Compounds related to 5-Bromo-2-chloro-N-propylbenzamide have been studied for their potential in inducing apoptosis in cancer cell lines. Derivatives such as N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide have shown promising results in reducing cancer cell proliferation and inducing apoptotic markers (A. Imramovský et al., 2013).

Antidiabetic Studies

Similar compounds have been synthesized and tested for antidiabetic activity. For example, studies involving the synthesis of glibenclamide analogs, which include structural elements similar to 5-Bromo-2-chloro-N-propylbenzamide, have contributed to understanding the glucose and lipid-lowering activities in diabetic rats (A. Ahmadi et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-2-chloro-N-isopropylbenzamide, indicates that it should be stored sealed in a dry room at normal temperature . The safety information includes pictograms GHS07 and the signal word “Warning”. The hazard statements are H302-H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name |

5-bromo-2-chloro-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNHBJMZOHKLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675174 | |

| Record name | 5-Bromo-2-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-N-propylbenzamide | |

CAS RN |

892018-30-3 | |

| Record name | 5-Bromo-2-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454229.png)

![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)

![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1454235.png)

![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)